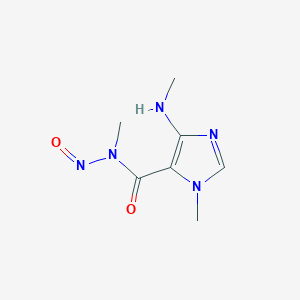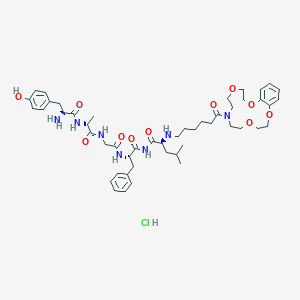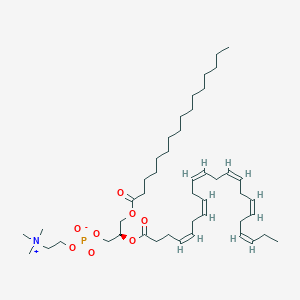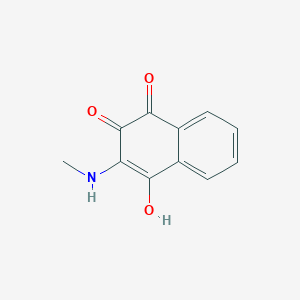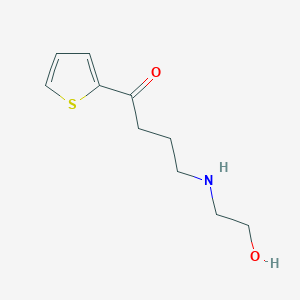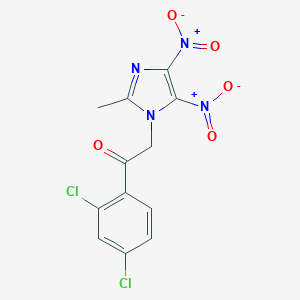
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone, also known as DDE, is a chemical compound that has been widely used in scientific research. It is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a variety of biological effects.
Mécanisme D'action
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of certain compounds. Specifically, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other foreign compounds in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to cause changes in the expression of genes involved in inflammation and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone. For example, it could be used to investigate the role of cytochrome P450 in drug metabolism and toxicity. It could also be used to study the effects of reactive oxygen species on cellular signaling pathways and gene expression. Additionally, it could be used as a tool to investigate the structure and function of proteins involved in these processes.
Méthodes De Synthèse
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone can be synthesized by reacting 2,4-dichlorophenol with 2-methyl-4,5-dinitroimidazole in the presence of a base such as potassium carbonate. The resulting compound can then be purified by recrystallization.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a probe to investigate the structure and function of proteins. It has also been used as a fluorescent probe to study the interactions between proteins and nucleic acids.
Propriétés
Numéro CAS |
143073-65-8 |
|---|---|
Formule moléculaire |
C12H8Cl2N4O5 |
Poids moléculaire |
359.12 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H8Cl2N4O5/c1-6-15-11(17(20)21)12(18(22)23)16(6)5-10(19)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
Clé InChI |
PJKAMYOWZLOTRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Ethanone, 1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



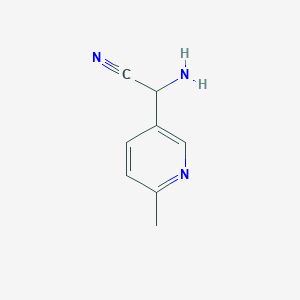
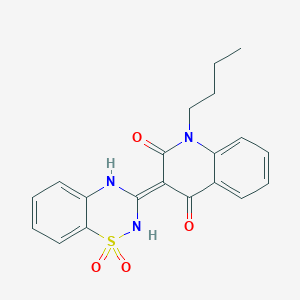
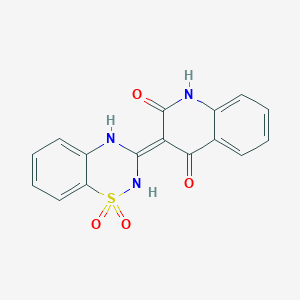
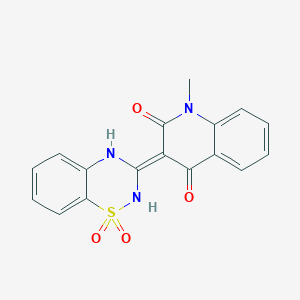
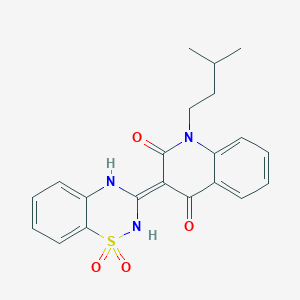
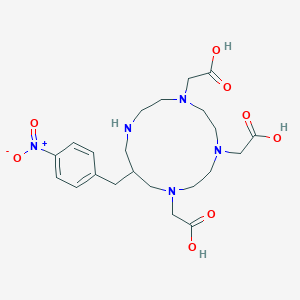
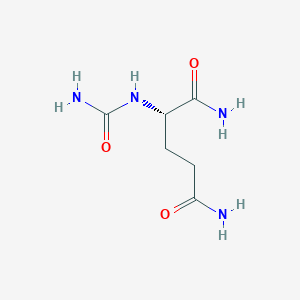
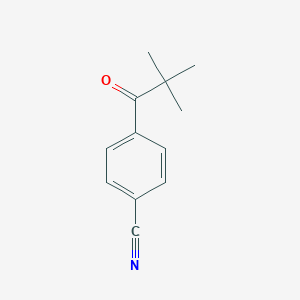
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
